Cas no 913574-96-6 (benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate)

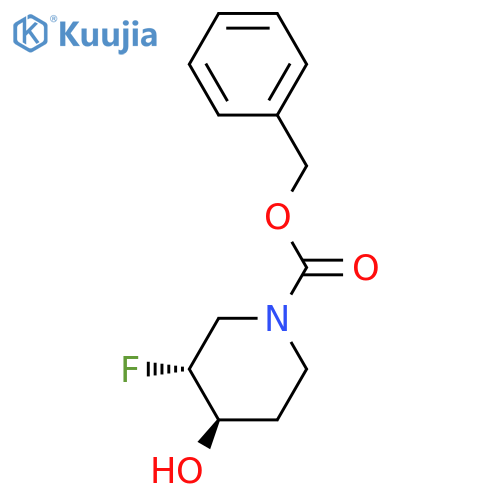

913574-96-6 structure

商品名:benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate

CAS番号:913574-96-6

MF:C13H16FNO3

メガワット:253.26944732666

MDL:MFCD23106429

CID:797072

PubChem ID:52324488

benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel-

- BENZYL Trans-3-FLUORO-4-HYDROXYPIPERIDINE-1-CARBOXYLATE RACEMATE

- Benzyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate

- trans-1-Cbz-3-fluoro-4-hydroxypiperidine

- rel-Phenylmethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)

- Benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate

- trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid benzyl ester

- racemic (trans)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- rac-benzyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

- (3R,4R)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- AS-39808

- MFCD23106429

- (3R,4R)-Benzyl3-fluoro-4-hydroxypiperidine-1-carboxylate

- AKOS030529472

- 1554141-63-7

- CS-0058654

- MFCD27978545

- (+/-)-trans-3-fluoro-4-hydroxy-piperidine-1-carboxylic acid benzyl ester

- benzyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

- 913574-96-6

- benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- trans-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- SCHEMBL2220843

- RKRKELORNFODMN-VXGBXAGGSA-N

- P15711

- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, phenylmethyl ester, (3R,4R)-

- A860525

- benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate

-

- MDL: MFCD23106429

- インチ: 1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12-/m1/s1

- InChIKey: RKRKELORNFODMN-VXGBXAGGSA-N

- ほほえんだ: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 253.111

- どういたいしつりょう: 253.111

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 49.8A^2

じっけんとくせい

- PSA: 49.77000

- LogP: 1.66580

benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM109027-5g |

trans-1-cbz-3-fluoro-4-hydroxypiperidine |

913574-96-6 | 95%+ | 5g |

$*** | 2023-05-29 | |

| abcr | AB455542-5 g |

trans-1-Cbz-3-fluoro-4-hydroxypiperidine |

913574-96-6 | 5g |

€683.00 | 2022-03-01 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05430-25G |

benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate |

913574-96-6 | 97% | 25g |

¥ 4,448.00 | 2023-04-13 | |

| Ambeed | A723179-1g |

trans-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

913574-96-6 | 97% | 1g |

$84.0 | 2024-05-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05430-100G |

benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate |

913574-96-6 | 97% | 100g |

¥ 12,837.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB05430-50G |

benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate |

913574-96-6 | 97% | 50g |

¥ 7,557.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D496064-1G |

trans-1-cbz-3-fluoro-4-hydroxypiperidine |

913574-96-6 | 97% | 1g |

$115 | 2024-05-23 | |

| eNovation Chemicals LLC | D496064-5G |

trans-1-cbz-3-fluoro-4-hydroxypiperidine |

913574-96-6 | 97% | 5g |

$285 | 2024-05-23 | |

| 1PlusChem | 1P00IH2Z-250mg |

1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- |

913574-96-6 | 95% | 250mg |

$25.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D496064-50g |

trans-1-cbz-3-fluoro-4-hydroxypiperidine |

913574-96-6 | 97% | 50g |

$1420 | 2025-02-19 |

benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate 関連文献

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

913574-96-6 (benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate) 関連製品

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:913574-96-6)benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate

清らかである:99%

はかる:5g

価格 ($):230.0